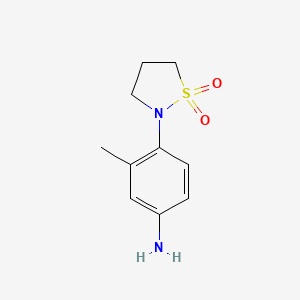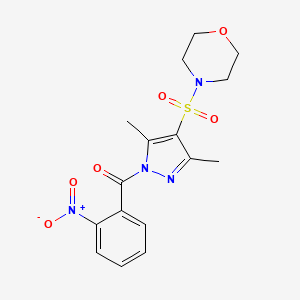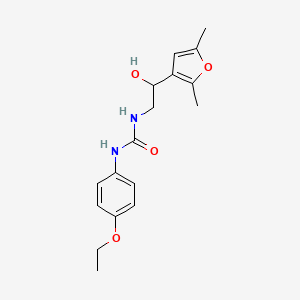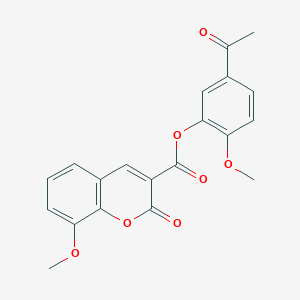
5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of coumarin, a class of organic compounds that are widely found in nature and have been used in herbal medicines since early ages . More than 1300 coumarin derivatives have been identified, which are mainly obtained from the secondary metabolite in green plants, fungi, and bacteria .
Synthesis Analysis
The synthesis of coumarin derivatives has been a topic of interest for many organic and pharmaceutical chemists . Various methods have been developed, particularly under green conditions such as using green solvent, catalyst, and other procedures .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate, focusing on six unique applications:
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates its effectiveness against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, and Staphylococcus aureus . The compound’s structure allows it to disrupt bacterial cell walls or inhibit essential bacterial enzymes, making it a potential candidate for developing new antibiotics.
Antioxidant Properties
The presence of methoxy and acetyl groups in the compound contributes to its antioxidant activity. These groups can donate electrons to neutralize free radicals, thereby preventing oxidative stress and cellular damage. This property is particularly valuable in developing treatments for diseases linked to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and enzymes like COX-2. This makes it a potential therapeutic agent for treating inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease. Its ability to modulate the immune response without significant side effects is a key advantage .
Cancer Research
The compound’s structure allows it to interfere with various cancer cell signaling pathways. It has been found to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. This makes it a promising candidate for developing anti-cancer drugs, particularly for cancers that are resistant to conventional therapies .
Neuroprotective Effects
Research suggests that this compound can protect neurons from damage caused by oxidative stress and inflammation. It has potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. By preserving neuronal function and preventing cell death, it could help in managing symptoms and slowing disease progression .
Antiviral Activity
Preliminary studies indicate that this compound may have antiviral properties. It can inhibit the replication of certain viruses by interfering with viral enzymes or blocking viral entry into host cells. This makes it a potential candidate for developing antiviral drugs, especially for emerging viral infections .
作用機序
The mechanism of action of this compound is likely to be complex and would depend on its specific biological targets. Coumarin derivatives have been tested for various biological properties, including anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and DNA gyrase inhibitors .
特性
IUPAC Name |
(5-acetyl-2-methoxyphenyl) 8-methoxy-2-oxochromene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O7/c1-11(21)12-7-8-15(24-2)17(10-12)26-19(22)14-9-13-5-4-6-16(25-3)18(13)27-20(14)23/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQCMZLFWYPSKII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC)OC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-acetyl-2-methoxyphenyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetylphenyl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2507922.png)
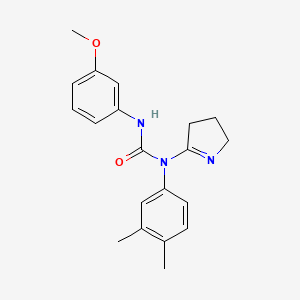
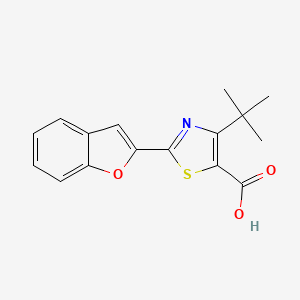
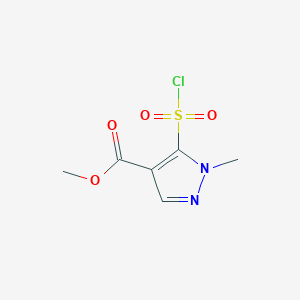
![3-[(Z)-(4-bromo-3-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2507927.png)
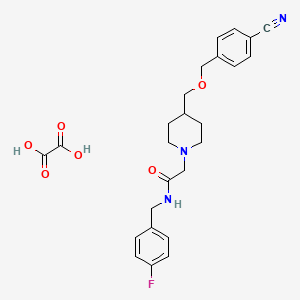
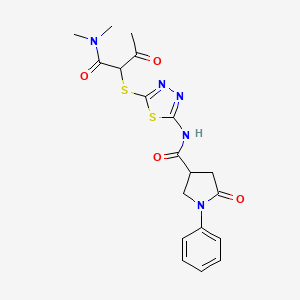
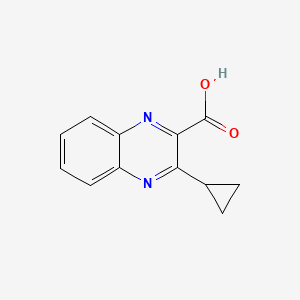
![methyl 5-[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2507938.png)

![4,4,6-Trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2507942.png)
